molecular formula C21H19N3O2S2 B11510088 2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone

2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone

Cat. No.: B11510088
M. Wt: 409.5 g/mol
InChI Key: ALLGUJNTAHLONN-UHFFFAOYSA-N
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Description

2-[(4-HYDROXY-6-PROPYLPYRIMIDIN-2-YL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE is a complex organic compound that features a unique combination of pyrimidine and phenothiazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-HYDROXY-6-PROPYLPYRIMIDIN-2-YL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and phenothiazine intermediates, followed by their coupling through a thioether linkage. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-HYDROXY-6-PROPYLPYRIMIDIN-2-YL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine or phenothiazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

2-[(4-HYDROXY-6-PROPYLPYRIMIDIN-2-YL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe for studying biological processes and interactions.

    Medicine: The compound has potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(4-HYDROXY-6-PROPYLPYRIMIDIN-2-YL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, alter cellular redox states, and affect signal transduction pathways. These interactions result in various biological effects, such as anti-inflammatory and antioxidant activities.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine and phenothiazine derivatives, such as:

  • 2-[(4-HYDROXY-6-METHYLPYRIMIDIN-2-YL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE
  • 2-[(4-HYDROXY-6-ETHYLPYRIMIDIN-2-YL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE

Uniqueness

What sets 2-[(4-HYDROXY-6-PROPYLPYRIMIDIN-2-YL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H19N3O2S2

Molecular Weight

409.5 g/mol

IUPAC Name

2-(2-oxo-2-phenothiazin-10-ylethyl)sulfanyl-4-propyl-1H-pyrimidin-6-one

InChI

InChI=1S/C21H19N3O2S2/c1-2-7-14-12-19(25)23-21(22-14)27-13-20(26)24-15-8-3-5-10-17(15)28-18-11-6-4-9-16(18)24/h3-6,8-12H,2,7,13H2,1H3,(H,22,23,25)

InChI Key

ALLGUJNTAHLONN-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)NC(=N1)SCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42

Origin of Product

United States

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